KRAS G12D inhibitor 13

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

KRAS G12D inhibitor 13 is a small molecule designed to target the KRAS G12D mutation, a common oncogenic driver in various cancers, particularly pancreatic cancer. This mutation results in the substitution of glycine with aspartic acid at position 12 of the KRAS protein, leading to continuous activation of downstream signaling pathways that promote uncontrolled cell proliferation and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRAS G12D inhibitor 13 typically involves structure-based virtual screening and molecular dynamics simulations to identify potential lead compounds . The synthetic route often includes the following steps:

Formation of the core structure: This involves the construction of a thieno[2,3-d]pyrimidine scaffold through a series of condensation and cyclization reactions.

Functionalization: Introduction of various functional groups to enhance binding affinity and specificity for the KRAS G12D mutant.

Purification and Characterization: The final compound is purified using chromatographic techniques and characterized using spectroscopic methods such as nuclear magnetic resonance and mass spectrometry.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route under optimized conditions to ensure high yield and purity. This typically includes:

Batch Processing: Large-scale synthesis in batch reactors with precise control over reaction parameters.

Continuous Flow Chemistry: Use of continuous flow reactors to enhance reaction efficiency and scalability.

Quality Control: Rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

KRAS G12D inhibitor 13 undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form oxidized derivatives.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.

Substitution: Replacement of functional groups with other groups to modify the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

Scientific Research Applications

KRAS G12D inhibitor 13 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the structure-activity relationship of KRAS inhibitors.

Biology: Employed in cell-based assays to investigate the biological effects of KRAS inhibition on cancer cell proliferation and survival.

Industry: Utilized in the development of new cancer therapies and diagnostic tools.

Mechanism of Action

KRAS G12D inhibitor 13 exerts its effects by binding to the KRAS G12D mutant protein, preventing its interaction with downstream effectors such as RAF1. This inhibition disrupts the KRAS-mediated signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells . The compound specifically targets the guanosine diphosphate-bound form of KRAS G12D, exhibiting high affinity and selectivity .

Comparison with Similar Compounds

KRAS G12D inhibitor 13 is unique compared to other KRAS inhibitors due to its high specificity and potency against the KRAS G12D mutation. Similar compounds include:

MRTX1133: Another potent KRAS G12D inhibitor with a similar mechanism of action.

LY3962673: A non-covalent KRAS G12D inhibitor with high affinity for the guanosine diphosphate-bound form of KRAS G12D.

TH-Z835: A selective inhibitor that forms a salt bridge with the aspartic acid residue at position 12 of KRAS.

These compounds share similar binding mechanisms and therapeutic potential but differ in their chemical structures and pharmacokinetic properties, highlighting the uniqueness of this compound .

Biological Activity

The KRAS G12D mutation is a significant oncogenic driver found in various cancers, particularly pancreatic ductal adenocarcinoma (PDAC). Developing effective inhibitors targeting this mutation has been a critical focus in cancer research, with recent advancements leading to the identification of potent compounds, including KRAS G12D inhibitor 13, also known as MRTX1133. This article reviews the biological activity of MRTX1133, highlighting its mechanism of action, efficacy in preclinical models, and potential for clinical application.

MRTX1133 is a non-covalent small molecule inhibitor specifically designed to target the KRAS G12D mutation. Its mechanism involves:

- Binding Affinity : MRTX1133 exhibits a binding affinity for the GDP-bound inactive form of KRAS G12D with a half-maximal inhibitory concentration (IC50) below 2 nM, demonstrating high selectivity compared to wild-type KRAS .

- Inhibition of Signaling Pathways : The compound effectively inhibits downstream signaling pathways associated with KRAS activation, including the MAPK and PI3K/AKT pathways, which are crucial for tumor growth and survival .

In Vitro Studies

MRTX1133 has shown promising results in various in vitro assays:

- Cell Proliferation : In a panel of 25 KRAS G12D-mutant cancer cell lines, MRTX1133 demonstrated a median IC50 of 6.1 nM, indicating potent anti-proliferative activity .

- Selectivity : The inhibitor was significantly less effective in non-KRAS G12D mutant cell lines, with median IC50 values exceeding 3000 nM, underscoring its selectivity for KRAS G12D .

In Vivo Studies

The efficacy of MRTX1133 has been validated in several xenograft models:

- Tumor Regression : In a xenograft model using human HPAC cells (KRAS G12D), MRTX1133 treatment resulted in an 85% regression rate at a dose of 30 mg/kg administered twice daily .

- Mechanistic Insights : The treatment led to reduced levels of phosphorylated ERK and S6 proteins, indicating decreased KRAS activity and increased apoptosis within tumor tissues .

Impact on Tumor Microenvironment

Recent studies have highlighted the broader effects of MRTX1133 on the tumor microenvironment:

- Immune Modulation : Inhibition of KRAS G12D significantly increased intratumoral CD8+ T cells and decreased myeloid cell infiltration. This immune reprogramming suggests potential synergy with immune checkpoint blockade therapies .

- Fibroblast Reprogramming : MRTX1133 treatment also altered cancer-associated fibroblasts, potentially enhancing anti-tumor immunity and promoting tumor regression .

Case Studies

- Pancreatic Cancer Model : In a study involving multiple PDAC models, MRTX1133 not only inhibited tumor growth but also induced FAS expression in cancer cells, facilitating CD8+ T cell-mediated death. This highlights its potential as part of combination therapies with immune checkpoint inhibitors .

- Colorectal Cancer Synergy : A combination study showed that MRTX1133 synergizes with 5-fluorouracil (5-FU), enhancing anti-tumor efficacy at lower doses than typically required for either agent alone .

Data Summary

The following table summarizes key biological activity data for MRTX1133:

| Study Type | Model Type | IC50 (nM) | Efficacy Observations |

|---|---|---|---|

| In Vitro | KRAS G12D Mutant Cell Lines | 6.1 | High selectivity over non-mutant lines |

| In Vivo | Xenograft Models (HPAC Cells) | <2 | 85% tumor regression at 30 mg/kg |

| Immune Response | PDAC Models | N/A | Increased CD8+ T cells; decreased myeloid cells |

| Combination Therapy | PDAC & Colon Cancer Models | N/A | Enhanced efficacy with 5-FU |

Properties

Molecular Formula |

C31H33F2N7O3 |

|---|---|

Molecular Weight |

589.6 g/mol |

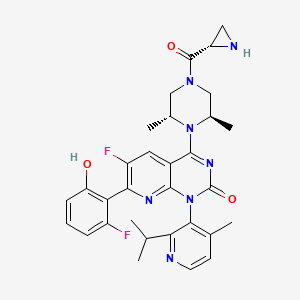

IUPAC Name |

4-[(2R,6R)-4-[(2S)-aziridine-2-carbonyl]-2,6-dimethylpiperazin-1-yl]-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(4-methyl-2-propan-2-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-2-one |

InChI |

InChI=1S/C31H33F2N7O3/c1-15(2)25-27(16(3)9-10-34-25)40-28-19(11-21(33)26(36-28)24-20(32)7-6-8-23(24)41)29(37-31(40)43)39-17(4)13-38(14-18(39)5)30(42)22-12-35-22/h6-11,15,17-18,22,35,41H,12-14H2,1-5H3/t17-,18-,22+/m1/s1 |

InChI Key |

GWDIBFOCNIJWFJ-HMFYCAOWSA-N |

Isomeric SMILES |

C[C@@H]1CN(C[C@H](N1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C)C)C(=O)[C@@H]6CN6 |

Canonical SMILES |

CC1CN(CC(N1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C)C)C(=O)C6CN6 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.